
6-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 by a group of researchers at Merck Research Laboratories. Since then, MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation of Pyrimidine Derivatives
Pyrimidine derivatives have been synthesized and evaluated for their potential anticancer and anti-inflammatory properties. A study by Rahmouni et al. (2016) elaborates on the synthesis of a novel series of pyrazolopyrimidine derivatives and their evaluation for cytotoxic activities against cancer cell lines, showcasing their significance in the development of new therapeutic agents (Rahmouni et al., 2016).
Antimicrobial Activities
Research on coumarin pyrazole pyrimidine derivatives has demonstrated their moderate to good antimicrobial activities against various microorganisms, highlighting their potential as antimicrobial agents. Vijaya Laxmi et al. (2012) synthesized and evaluated the antibacterial activity of these compounds, contributing to the search for new antimicrobial solutions (Vijaya Laxmi et al., 2012).
Anticonvulsant Properties
The anticonvulsant properties of pyrimidine derivatives have also been explored, with specific compounds showing promising results in preclinical models. Rybka et al. (2016) discuss the synthesis of new derivatives and their evaluation for anticonvulsant activity, indicating potential applications in treating epilepsy (Rybka et al., 2016).
Nonlinear Optical Properties
The pyrimidine ring's significance extends to the fields of material science and nonlinear optics (NLO). Hussain et al. (2020) conducted a study on thiopyrimidine derivatives, comparing DFT/TDDFT computational analyses with experimental data to explore their NLO properties. This research opens avenues for the use of pyrimidine derivatives in optoelectronic applications (Hussain et al., 2020).
Supramolecular Assemblies
Pyrimidine derivatives have been used as building blocks for creating supramolecular assemblies, demonstrating the versatility of these compounds in designing complex molecular structures. Fonari et al. (2004) describe the synthesis of novel pyrimidine derivatives that interact with crown ethers to form hydrogen-bonded supramolecular structures, showcasing the potential for creating novel materials with specific properties (Fonari et al., 2004).
Eigenschaften
IUPAC Name |
6-methyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-12-14(16(23)19-17(24)18-12)11-15(22)21-9-7-20(8-10-21)13-5-3-2-4-6-13/h2-6H,7-11H2,1H3,(H2,18,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGULVANBYWEGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 44088726 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2,2-diphenylethan-1-one](/img/structure/B2894869.png)
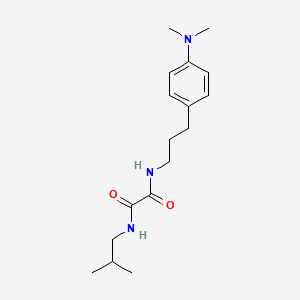
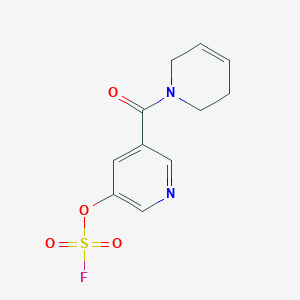

![3-chloro-4-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2894879.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2894880.png)
![2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2894881.png)
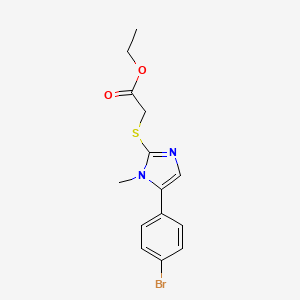
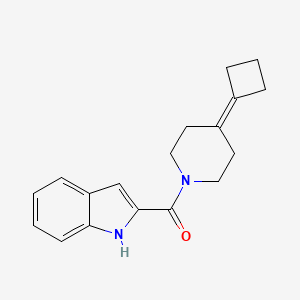
![2-{[(4-Cyanophenyl)carbamoyl]amino}pentanedioic acid](/img/structure/B2894886.png)
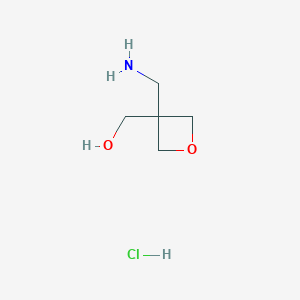
![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2894888.png)
![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-cyclohexyloxamide](/img/structure/B2894889.png)
![2-[cyclohexyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/no-structure.png)